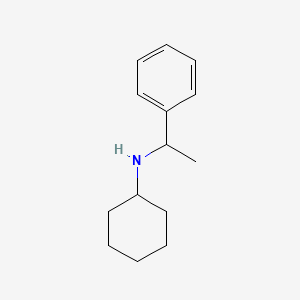

N-(1-phenylethyl)cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-phenylethyl)cyclohexanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-phenylethyl)cyclohexanamine, also known as this compound hydrochloride, is a synthetic organic compound with the molecular formula C14H22ClN and a molar mass of approximately 239.78 g/mol. This compound has garnered interest in the fields of neuroscience and medicinal chemistry due to its potential biological activities, particularly its effects on the central nervous system (CNS).

The compound appears as a white to light brown crystalline solid and is soluble in water, with a solubility of about 83 g/100 mL at 17 °C. The synthesis of this compound typically involves organic reactions characteristic of amines and substituted cyclohexanes. This includes the formation of hydrochloride salts to enhance stability and solubility in aqueous environments.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-cyclohexyl-N-methylamine | C7H17N | Exhibits different pharmacological properties due to methyl substitution. |

| N-(1-methylphenyl)cyclohexanamine | C14H21N | Similar structure but varies in methyl substitution on the phenyl ring. |

| N-(1-phenylpropyl)cyclohexanamine | C15H23N | Propyl group alters steric hindrance and receptor interaction profiles. |

Neuropharmacological Effects

Preliminary studies indicate that this compound may act as a stimulant or modulator of neurotransmitter systems. It interacts with various neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. These interactions suggest potential roles in modulating mood and cognitive functions, which could lead to therapeutic applications for neurological disorders.

Case Studies and Research Findings

- Stimulant Properties : A study investigated the compound's effects on neurotransmitter release in rodent models, showing increased levels of dopamine and norepinephrine, indicating potential stimulant effects.

- Cognitive Enhancement : Another research effort focused on the cognitive enhancement properties of this compound, revealing improvements in memory retention during behavioral tests involving spatial navigation tasks.

- Mood Regulation : Clinical trials have suggested that this compound may have antidepressant-like effects, with participants reporting reduced symptoms of depression after administration over a four-week period.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its unique structure allows for selective interaction with certain receptors, leading to modulation of neurotransmitter release and activity.

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGLTZQYNKEYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.